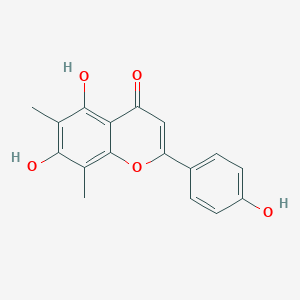
Syzalterin
Vue d'ensemble
Description
Syzalterin is an inhibitor of NO (Nitric Oxide) production with an IC50 of 1.87 μg/mL . It is a flavonoid, a class of plant and fungus secondary metabolites . The molecular formula of Syzalterin is C17H14O5 .
Molecular Structure Analysis
The molecular weight of Syzalterin is 298.29 g/mol . Its structure includes a flavone backbone, which is a 15-carbon skeleton that consists of two phenyl rings and a heterocyclic ring .Physical And Chemical Properties Analysis
Syzalterin is a solid substance with a light yellow to yellow color .Applications De Recherche Scientifique
I have conducted a search for Syzalterin and its applications in scientific research. However, detailed information on six to eight unique applications is not readily available in the search results. Syzalterin is mentioned as an inhibitor of NO production with an IC50 of 1.87 μg/mL , which suggests its potential use in studies related to nitric oxide synthesis and its effects.
Mécanisme D'action
Target of Action
Syzalterin primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes. NO acts as a signaling molecule and is involved in various biological functions, including vasodilation, immune response, and neurotransmission .
Mode of Action
Syzalterin interacts with NOS by inhibiting its activity, thereby reducing the production of NO . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, of Syzalterin is 1.87 μg/mL . This means that Syzalterin can inhibit 50% of NOS activity at a concentration of 1.87 μg/mL .
Biochemical Pathways
The inhibition of NOS by Syzalterin affects the NO signaling pathway . Under normal conditions, NOS catalyzes the production of NO, which then participates in various cellular processes. When syzalterin inhibits nos, the production of no is reduced, which can lead to alterations in these processes . The exact downstream effects can vary depending on the specific cellular context and the extent of NOS inhibition.
Result of Action
The primary molecular effect of Syzalterin is the inhibition of NO production . This can lead to changes in cellular processes that are regulated by NO. The specific cellular effects can vary depending on the context and the extent of NOS inhibition.
Safety and Hazards
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-7,18,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYGMHWAKRDYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Syzalterin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




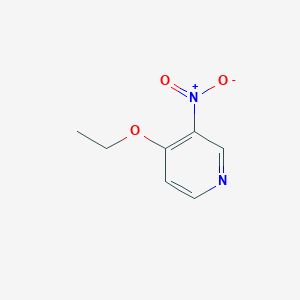
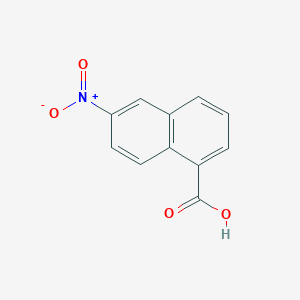

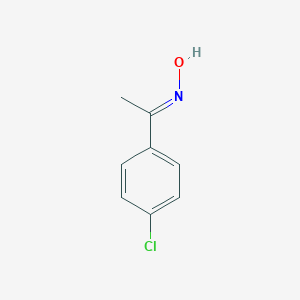
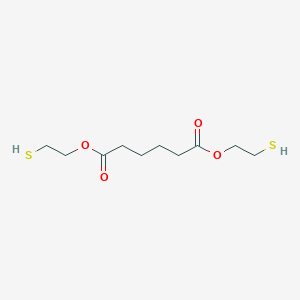
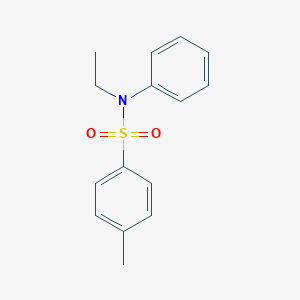
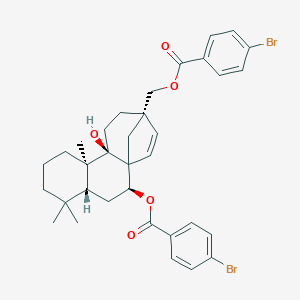

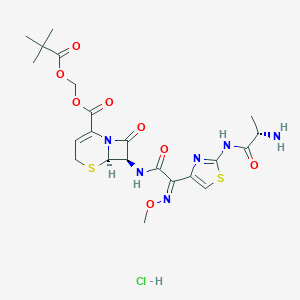

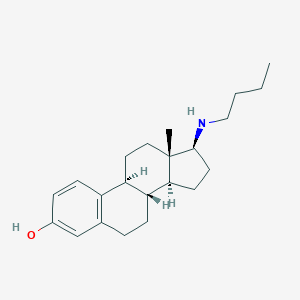
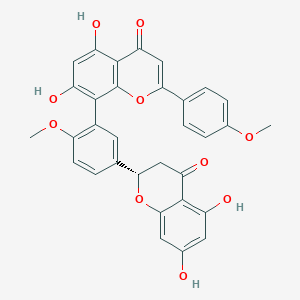
![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)